(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Overview
Description
(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, a derivative of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, was synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. This provided detailed insights into its structural and chemical properties (Aydin et al., 2010).
Pharmacological and Biological Activities
Aldose Reductase Inhibition : Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to this compound, were identified as potent aldose reductase inhibitors. These compounds showed high efficacy, suggesting potential applications in treating conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).
Antifungal Applications : Some derivatives of this compound demonstrated significant antifungal properties, specifically against Candida and Trichosporon species. This indicates its potential as a therapeutic agent in fungal infections (Doležel et al., 2009).
Chemical Sensing and Material Science Applications
Fluorescent Chemical Sensor : A derivative of this compound was developed as a selective fluorescent chemical sensor for Co2+. This suggests its potential application in the development of sensitive detection tools for specific metal ions (Li Rui-j, 2013).
Modification of Starch for Enhanced Properties : The compound was used to modify starch, which enhanced its light absorption and thermal stability. This modified starch could find applications in eco-friendly products like dyes, inks, and paints (Chandran et al., 2012).
Properties
IUPAC Name |
2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQJZSIWWOBJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325947 | |
Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59794-34-2 | |
Record name | NSC522074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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